![molecular formula C12H13Cl2NO4 B14723577 2-Chloroethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate CAS No. 6328-32-1](/img/structure/B14723577.png)
2-Chloroethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloroethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate is an organic compound with the molecular formula C₁₂H₁₃Cl₂NO₄ It is a derivative of propanoic acid and contains both chloroethyl and chlorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate typically involves the reaction of 2-chloroethyl chloroformate with 3-chlorophenyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloroethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized to form more complex derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted carbamates.
Hydrolysis: Formation of 2-chloroethyl alcohol and 3-chlorophenyl carbamic acid.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Applications De Recherche Scientifique
2-Chloroethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-chloroethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can lead to changes in cellular processes and pathways, making it a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloroethyl propanoate
- 3-Chlorophenyl carbamate
- 2-Chloroethyl 3-chloropropanoate
Uniqueness
2-Chloroethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate is unique due to its combination of chloroethyl and chlorophenyl groups, which confer specific chemical reactivity and biological activity. This combination makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
6328-32-1 |
|---|---|
Formule moléculaire |
C12H13Cl2NO4 |
Poids moléculaire |
306.14 g/mol |
Nom IUPAC |
2-chloroethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate |
InChI |
InChI=1S/C12H13Cl2NO4/c1-8(11(16)18-6-5-13)19-12(17)15-10-4-2-3-9(14)7-10/h2-4,7-8H,5-6H2,1H3,(H,15,17) |
Clé InChI |
RLAPKRSEFMXZNN-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OCCCl)OC(=O)NC1=CC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-Hydroxy-3-methoxy-5-(prop-2-en-1-yl)phenyl]ethanone](/img/structure/B14723497.png)

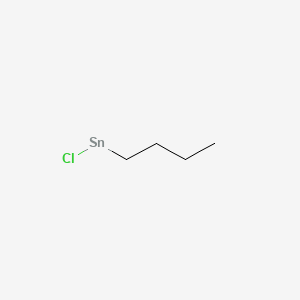

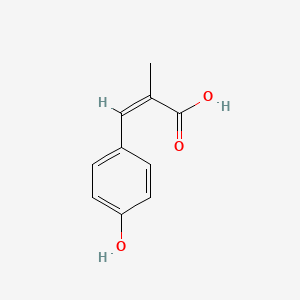

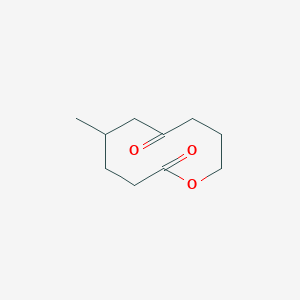
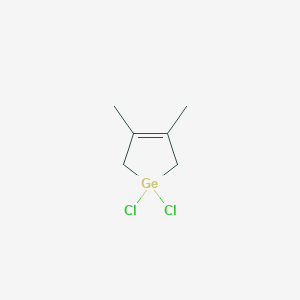
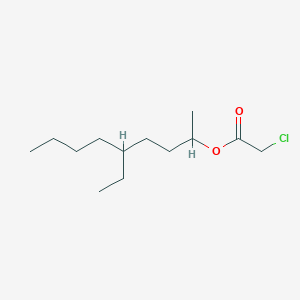
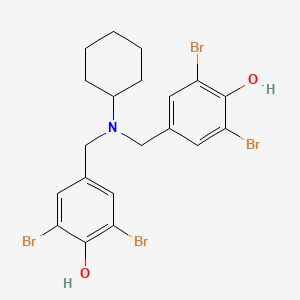
![[2-[(2Z)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride](/img/structure/B14723558.png)

![Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B14723589.png)
![Dinonyl 2-[(2-methylphenyl)methyl]butanedioate](/img/structure/B14723590.png)
